6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde
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Overview
Description
6-Oxa-2-thiaspiro[45]decane-9-carbaldehyde is a unique spiro compound characterized by its distinct molecular structure, which includes an oxygen and sulfur atom within its spirocyclic framework
Preparation Methods
The synthesis of 6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde typically involves radical chemistry techniques. One common method includes the use of carbohydrate spiro-heterocycles via radical cascade reactions. These reactions often involve hydrogen atom transfer (HAT) processes initiated by radicals such as C (sp3)-, C (sp2)-, O-, or N-radicals . The construction of the heterocyclic rings is achieved through cyclization reactions, such as 5-exo-trig or 6-exo-trig cyclization .
Chemical Reactions Analysis
6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the aldehyde group into a carboxylic acid.
Reduction: Reducing agents can be used to convert the aldehyde group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The spirocyclic structure also contributes to its unique reactivity and interactions.
Comparison with Similar Compounds
6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde can be compared with other spiro compounds, such as:
These compounds share similar spirocyclic frameworks but differ in their functional groups and specific applications. The presence of the aldehyde group in this compound makes it particularly unique and versatile for various chemical reactions and applications.
Properties
Molecular Formula |
C9H14O2S |
---|---|
Molecular Weight |
186.27 g/mol |
IUPAC Name |
6-oxa-2-thiaspiro[4.5]decane-9-carbaldehyde |
InChI |
InChI=1S/C9H14O2S/c10-6-8-1-3-11-9(5-8)2-4-12-7-9/h6,8H,1-5,7H2 |
InChI Key |
IYELQQYFUIQLFG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCSC2)CC1C=O |
Origin of Product |
United States |
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